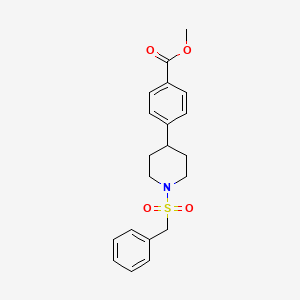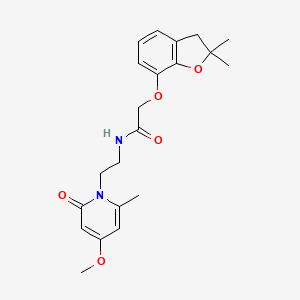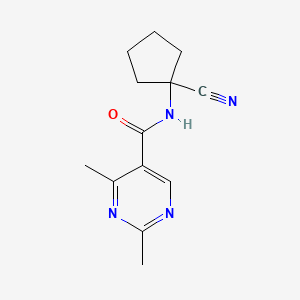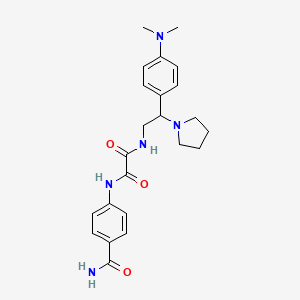
Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate” is a chemical compound that contains a benzylsulfonyl group and a piperidinyl group. The benzylsulfonyl group consists of a benzene ring attached to a sulfonyl group (SO2), which is known for its strong electron-withdrawing properties. The piperidinyl group is a type of cyclic amine that is often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzylsulfonyl and piperidinyl groups, as well as the methyl benzoate group. The benzylsulfonyl group would contribute to the overall polarity of the molecule, while the piperidinyl group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
As a sulfonyl compound, “Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate” might undergo reactions typical of this class of compounds, such as nucleophilic substitution or elimination. The piperidinyl group could also participate in various reactions, particularly if it is protonated to form a piperidinium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its acidity compared to other similar compounds. The piperidinyl group could also influence its basicity .Aplicaciones Científicas De Investigación
Antimalarial Research
Compounds with a similar structure to Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate, specifically 1,4-disubstituted piperidines, have been studied for their potential as antimalarial agents . These compounds have shown high selectivity for resistant Plasmodium falciparum, the parasite responsible for malaria .
Antimicrobial Activity
Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate could potentially be used in the development of new antimicrobial agents . Compounds with similar structures have been synthesized and evaluated for their antimicrobial activity .
Molecular Modeling
The compound could be used in molecular modeling studies. For instance, novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized and their structures were characterized by spectral data . These compounds were then used in docking studies with the crystal structure of oxidoreductase proteins .
Chemical Synthesis
Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate could be used as a starting material or intermediate in the synthesis of other complex molecules . Its unique structure could make it a valuable component in a variety of chemical reactions.
Antibacterial Activity
Compounds with similar structures have been synthesized and evaluated for their antibacterial activity . Therefore, Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate could potentially be used in the development of new antibacterial agents.
Material Science
Given the wide use of benzotriazoles in materials science , Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate could potentially be used in the development of new materials, such as fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking its function and preventing HIV-1 from entering the cell . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound’s action on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the cell, thereby inhibiting the progression of the infection .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into the cell . This can potentially slow down the progression of the infection and provide a therapeutic benefit in the treatment of HIV-1 .
Propiedades
IUPAC Name |
methyl 4-(1-benzylsulfonylpiperidin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-25-20(22)19-9-7-17(8-10-19)18-11-13-21(14-12-18)26(23,24)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEFSHXIQKUKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2828882.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)
![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2828889.png)


![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2828902.png)